molecular formula C18H18Cl2N6OS B606985 N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide

N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B606985
M. Wt: 437.3 g/mol
InChI Key: PFYLLYYLCPZDMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DC-120 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the thiazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the thiazole ring.

    Introduction of the pyrimidine moiety: The pyrimidine ring is introduced through a series of reactions involving nucleophilic substitution and cyclization.

    Final coupling: The final step involves coupling the thiazole and pyrimidine intermediates under specific conditions to form DC-120.

Industrial Production Methods

Industrial production of DC-120 follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: Ensuring that the reactions are carried out under optimal conditions to maximize yield and purity.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and quality of the produced compound.

Chemical Reactions Analysis

Types of Reactions

DC-120 undergoes several types of chemical reactions, including:

    Oxidation: DC-120 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in DC-120.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

DC-120 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the AKT signaling pathway and its role in various cellular processes.

    Biology: Employed in research to understand the mechanisms of cell proliferation and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating liver cancer and other malignancies.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the AKT pathway.

Comparison with Similar Compounds

Similar Compounds

    MK-2206: Another AKT inhibitor with a similar mechanism of action.

    GSK690693: An ATP-competitive inhibitor of AKT with comparable effects on cell proliferation and apoptosis.

    Perifosine: An oral AKT inhibitor that also targets the AKT signaling pathway.

Uniqueness of DC-120

DC-120 is unique in its specific binding affinity and potency as an AKT inhibitor. It has shown significant efficacy in preclinical studies, particularly in liver cancer models, making it a promising candidate for further development .

Properties

Molecular Formula

C18H18Cl2N6OS

Molecular Weight

437.3 g/mol

IUPAC Name

N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H18Cl2N6OS/c1-22-18-23-5-4-14(26-18)17-24-9-15(28-17)16(27)25-12(8-21)6-10-2-3-11(19)7-13(10)20/h2-5,7,9,12H,6,8,21H2,1H3,(H,25,27)(H,22,23,26)

InChI Key

PFYLLYYLCPZDMP-UHFFFAOYSA-N

SMILES

CNC1=NC=CC(=N1)C2=NC=C(S2)C(=O)NC(CC3=C(C=C(C=C3)Cl)Cl)CN

Canonical SMILES

CNC1=NC=CC(=N1)C2=NC=C(S2)C(=O)NC(CC3=C(C=C(C=C3)Cl)Cl)CN

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DC120;  DC 120;  DC120.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 2
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 3
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 5
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide

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